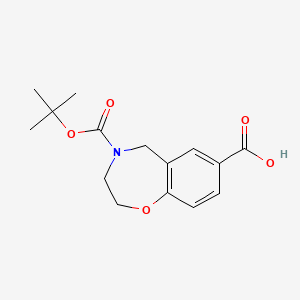

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Description

Historical Development of Benzoxazepine Compounds

The exploration of benzoxazepines began in the mid-20th century alongside the rise of benzodiazepines, though their distinct fused benzene-oxazepine structure sets them apart. Initial synthetic efforts focused on modifying heterocyclic cores to enhance pharmacological activity. The first benzodiazepine, chlordiazepoxide (Librium), discovered in 1955, spurred interest in related heterocycles. By the 1960s, researchers began systematically synthesizing benzoxazepines, leveraging cyclization and condensation reactions to construct their seven-membered rings. Early work by Stanisheva et al. (2016) demonstrated methods to fuse imidazolone rings with benzoxazepines, expanding structural diversity. The 21st century saw advancements in one-pot syntheses, such as the Sc(OTf)₃-mediated cascade reactions for benzoxazepine scaffolds, and base-mediated cyclizations for spiro-connected systems. These milestones underscore the evolution of benzoxazepine chemistry from serendipitous discoveries to rational design.

Significance of Benzoxazepines in Heterocyclic Chemistry

Benzoxazepines occupy a critical niche in heterocyclic chemistry due to their dual aromatic and saturated regions, which confer unique electronic and steric properties. Their oxygen and nitrogen atoms enable hydrogen bonding and dipole interactions, making them versatile intermediates in drug discovery. For example, 1,4-benzoxazepines exhibit anticonvulsant activity by modulating GABA receptors, while imidazole-fused derivatives show promise in oncology. The tert-butoxycarbonyl (Boc) and carboxylic acid groups in 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid enhance its utility as a synthetic building block, facilitating peptide couplings and protecting-group strategies.

Table 1: Key Applications of Benzoxazepine Derivatives

Classification and Nomenclature of Benzoxazepine Derivatives

Benzoxazepines are classified by ring fusion patterns and substituent positions. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the oxazepine core, with prefixes indicating fused rings (e.g., benzo[b]oxazepine). Key subclasses include:

- 1,4-Benzoxazepines : Oxygen at position 1, nitrogen at position 4.

- Tetrahydrobenzoxazepines : Partially saturated rings, as in 2,3,4,5-tetrahydro derivatives.

- Fused Systems : Imidazo[1,5-d]oxazepines, where imidazolone rings augment the core.

The compound 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a 1,4-benzoxazepine with a Boc-protected amine and a carboxylic acid at position 7. Its systematic name reflects the tetrahydro saturation, Boc group at N4, and carboxylic acid at C7.

Position of 4-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-7-Carboxylic Acid in Heterocyclic Chemistry Research

This compound exemplifies modern trends in heterocyclic synthesis, where protecting groups and functional handles are strategically incorporated. The Boc group stabilizes the amine during solid-phase peptide synthesis, while the carboxylic acid enables conjugation to biomolecules. Recent studies highlight its role in constructing spirooxindole derivatives via base-mediated cyclizations, and as a precursor to anticancer agents through Mannich reactions. Its molecular architecture—a balance of rigidity (tetrahydro ring) and reactivity (Boc/carboxylic acid)—makes it a linchpin in developing targeted therapeutics.

Table 2: Synthetic Routes to 4-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-7-Carboxylic Acid

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13(17)18)8-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHOQJKFXSQKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-79-4 | |

| Record name | 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Intramolecular Cyclization

The core benzoxazepine ring is formed by intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride or transition metal catalysts. This step involves nucleophilic attack of an amino or hydroxy group on an electrophilic center within the same molecule, closing the seven-membered ring.

Boc Protection

The nitrogen atom in the benzoxazepine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically using a mild base like triethylamine. This step is crucial to prevent unwanted side reactions during further functionalization.

Carboxylation

The carboxylic acid group at the 7-position is introduced either by:

- Direct oxidation of a methyl or aldehyde precursor.

- Functional group transformation from a halogenated intermediate via nucleophilic substitution or metal-catalyzed carboxylation.

Detailed Preparation Methods and Conditions

Research Findings and Optimization

Catalytic Intramolecular Cyclization

Recent studies have demonstrated that rhodium-catalyzed hydroamination of internal alkynes or allenes is an effective method to synthesize benzoxazepine derivatives with good yields (50-81%) and moderate to high enantioselectivity. The choice of chiral ligands and Brønsted acids significantly influences the yield and stereochemical outcome.

Boc Protection Efficiency

The Boc protection step is generally high yielding (>90%) and straightforward, performed at room temperature in dichloromethane with triethylamine as base. This step is critical to stabilize the nitrogen and enable further functionalization without side reactions.

Carboxylation Challenges

Introducing the carboxylic acid at the 7-position often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity. Multi-step oxidation or substitution reactions are employed, sometimes involving halogenated intermediates and subsequent nucleophilic displacement or metal-catalyzed carboxylation.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Lewis acid or Rh-catalyzed hydroamination | AlCl3, [Rh(cod)Cl]2, chiral ligands | 25-70 °C, DCM or DCE solvent | 50-81 | Critical for ring formation; catalyst choice affects yield and stereochemistry |

| Boc Protection | Reaction with di-tert-butyl dicarbonate | Boc2O, triethylamine | Room temp, DCM solvent | >90 | Protects nitrogen, prevents side reactions |

| Carboxylation | Oxidation or nucleophilic substitution | Oxidants or metal catalysts | Controlled temp, inert atmosphere | Variable | Requires optimization for regioselectivity and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: Oxidized derivatives of the benzoxazepine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Free amine after removal of the Boc group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to the benzoxazepine structure exhibit promising anticancer properties. The design of inhibitors targeting specific enzymes involved in cancer progression has been a focus of research. For instance, derivatives of benzoxazepines have been shown to inhibit human farnesyltransferase, an enzyme implicated in the post-translational modification of proteins that play critical roles in cancer cell proliferation and survival .

Neuropharmacological Applications

Benzoxazepines have also been explored for their neuropharmacological effects. Research has demonstrated that certain derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural features of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid may contribute to its ability to interact with various receptor sites in the brain .

Drug Development

Synthetic Pathways

The synthesis of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid often involves complex synthetic pathways that can yield various derivatives with enhanced biological activity. For example, the introduction of different substituents at specific positions on the benzoxazepine core can significantly alter the pharmacological profile of the resulting compounds. This flexibility makes it a valuable scaffold for drug discovery programs aimed at developing novel therapeutic agents .

Prodrug Formulation

The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance the solubility and stability of pharmaceutical compounds. In the case of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, the Boc group can facilitate oral bioavailability by improving the compound's pharmacokinetic properties. This aspect is crucial for developing effective prodrugs that can be converted into active forms within the body .

Chemical Intermediate

Versatile Building Block

Due to its unique structural characteristics, 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules through further functionalization reactions. This versatility is particularly valuable in academic and industrial research settings where novel compounds are required for various applications .

Case Studies

-

Inhibitors of Farnesyltransferase

- A study highlighted the design and synthesis of potent inhibitors based on modified benzoxazepines targeting farnesyltransferase. These inhibitors demonstrated significant cytotoxicity against cancer cell lines and provided insights into structure-activity relationships that could guide future drug development efforts .

- Neuroactive Compounds

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzoxazepine ring can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues.

Comparison with Similar Compounds

Positional Isomers: 7-Carboxylic Acid vs. 8-Carboxylic Acid Derivatives

7-position). This positional isomer has a molecular formula of C₁₁H₁₇NO₃ and a lower molecular weight (211.26 g/mol) compared to the target compound .

| Property | 7-Carboxylic Acid Derivative | 8-Carboxylic Acid Derivative |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₅ | C₁₁H₁₇NO₃ |

| Molecular Weight (g/mol) | 293.32 | 211.26 |

| Key Functional Groups | Boc, carboxylic acid (7-position) | Boc, carboxylic acid (8-position) |

| Stability | High (Boc-protected) | Likely similar |

Hydrochloride Salt Derivatives

The hydrochloride salt 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid hydrochloride (C₁₁H₁₀ClNO₂, MW: 223.66 g/mol) lacks the Boc group but includes a protonated amine and a chloride counterion . The absence of the Boc group increases polarity, enhancing solubility in aqueous media. However, this also reduces stability under basic conditions, making it less suitable for multi-step syntheses requiring protecting group strategies.

| Property | Boc-Protected Derivative | Hydrochloride Salt |

|---|---|---|

| Solubility | Lower (non-polar Boc group) | Higher (ionic character) |

| Stability | High (Boc prevents degradation) | Moderate (sensitive to pH) |

| Synthetic Utility | Ideal for stepwise synthesis | Limited to acidic environments |

Complex Substituted Analogues

A structurally elaborate analogue, 4-[(pyrimidin-2-yl)methyl]-7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (HMDB0041910), incorporates a pyrimidinylmethyl group and a trifluoromethoxyphenyl substituent . This compound (MW: ~433 g/mol, estimated) demonstrates the versatility of the benzoxazepine scaffold in drug discovery. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrimidine ring may facilitate target engagement (e.g., kinase inhibition). In contrast, the Boc-protected 7-carboxylic acid derivative serves primarily as a synthetic intermediate rather than a bioactive molecule.

Biological Activity

4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (commonly referred to as TBZCA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : 293.32 g/mol

- CAS Number : 1142210-79-4

- Physical Form : White to off-white powder

Synthesis

The synthesis of TBZCA typically involves the reaction of appropriate benzoxazepine derivatives with tert-butoxycarbonyl (Boc) protection strategies. The detailed synthetic pathways can vary based on the substituents and desired biological activity.

Antibacterial Activity

Research has indicated that compounds similar to TBZCA exhibit significant antibacterial properties. For instance, a study on derivatives of thiazolidine-4-carboxylic acids highlighted their effectiveness against various bacterial strains:

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.195 |

| Compound B | Staphylococcus aureus | 0.210 |

While specific data on TBZCA is limited, its structural similarities suggest potential antibacterial activity that warrants further investigation .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of related compounds against amyloid-beta (Aβ) toxicity in models of Alzheimer's disease. For example, a compound identified as M4 demonstrated the ability to inhibit Aβ aggregation and protect astrocytes from oxidative stress:

- In Vitro Studies : M4 showed improved cell viability in astrocytes exposed to Aβ.

- In Vivo Studies : The compound exhibited moderate protective effects against cognitive decline induced by scopolamine.

These findings suggest that TBZCA may also offer neuroprotective benefits, potentially acting through similar mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of TBZCA is crucial for optimizing its biological activity. The presence of the tert-butoxycarbonyl group is believed to enhance lipophilicity and cellular uptake, which are vital for its antibacterial and neuroprotective effects. Modifications at the benzoxazepine core could lead to improved efficacy and selectivity against target pathogens or cellular pathways.

Case Studies

- Antibacterial Efficacy : A study involving a series of thiazolidine derivatives demonstrated that modifications in the functional groups significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

- Neuroprotection in Alzheimer's Models : In a model assessing the effects of Aβ on astrocytes, M4 was shown to reduce oxidative stress markers significantly. This study highlights the potential of benzoxazepine derivatives like TBZCA in neurodegenerative disease contexts .

Q & A

Q. What are the critical steps for synthesizing 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid with high yield and purity?

Methodological Answer:

- Protection Strategy : Use tert-butoxycarbonyl (Boc) to protect reactive amines during synthesis. The Boc group is stable under basic conditions and can be removed with trifluoroacetic acid (TFA) without degrading the benzoxazepine core .

- Cyclization Optimization : Employ microwave-assisted synthesis or reflux in anhydrous solvents (e.g., THF or DCM) to form the benzoxazepine ring. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Melting point comparison (expected range: 143–146°C) can validate crystallinity .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.4 ppm and the benzoxazepine ring’s aromatic protons (δ 6.8–7.2 ppm). Methine protons adjacent to the Boc group appear as a multiplet at δ 4.2–4.5 ppm .

- ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm, while the carboxylic acid carbonyl appears at ~170 ppm.

- IR : Confirm Boc (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) .

- MS : ESI-MS should show [M+H]⁺ at m/z ~322.3 (C₁₆H₂₁NO₅). High-resolution MS (HRMS) can resolve isotopic patterns .

Advanced Research Questions

Q. How can discrepancies in melting point data during characterization be resolved?

Methodological Answer:

- Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect side products. A sharp melting point (e.g., 143–146°C) indicates purity, while broad ranges suggest impurities .

- Recrystallization Solvent Screening : Test solvents like ethyl acetate/hexane or methanol/water to optimize crystal lattice formation. Differential Scanning Calorimetry (DSC) can identify polymorphs .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, mp 143–146°C) to assess consistency .

Q. What strategies prevent degradation of the benzoxazepine ring during Boc deprotection?

Methodological Answer:

- Acid Selection : Use TFA in DCM (1:10 v/v) at 0°C to minimize side reactions. Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the benzoxazepine ring .

- In Situ Monitoring : Track deprotection via ¹H NMR (disappearance of Boc’s tert-butyl signal) or FTIR (loss of C=O stretch at 1680 cm⁻¹).

- Stabilization : Add scavengers like triisopropylsilane (TIPS) to quench reactive intermediates during acid treatment .

Q. How does pH influence the stability of the carboxylic acid moiety in aqueous solutions?

Methodological Answer:

- Buffer Studies : Prepare solutions at pH 2–10 (using phosphate or acetate buffers) and monitor degradation via HPLC over 24–72 hours. The carboxylic acid is stable at pH 4–6 but may decarboxylate at pH <2 or form salts at pH >8 .

- Storage Recommendations : Store lyophilized solid at -20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .

Q. What analytical approaches resolve contradictions in NMR data caused by tautomerism or rotamers?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic processes. Sharpening of split peaks at higher temperatures indicates rotameric equilibration .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm the benzoxazepine ring’s conformation and rule out tautomeric shifts .

Data Contradiction Analysis

Q. How to address inconsistent mass spectrometry (MS) results indicating unexpected adducts or fragmentation?

Methodological Answer:

- Ion Source Optimization : Use softer ionization (e.g., ESI instead of MALDI) to reduce in-source fragmentation. Add 0.1% formic acid to enhance [M+H]⁺ signal .

- Collision-Induced Dissociation (CID) : Compare fragmentation patterns with synthetic standards to distinguish true molecular ions from adducts (e.g., sodium or potassium adducts) .

Q. What experimental designs mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.